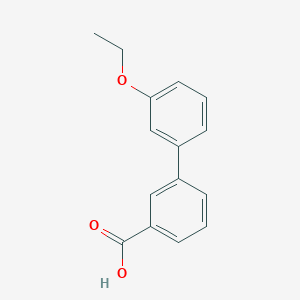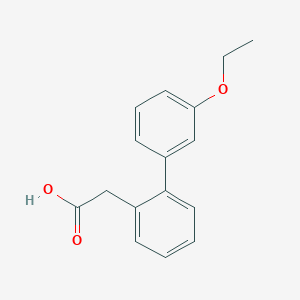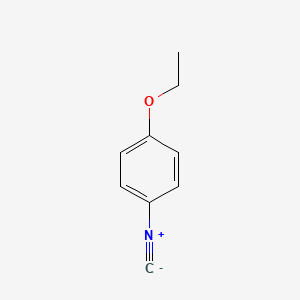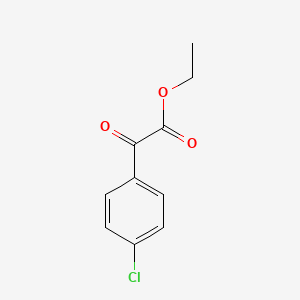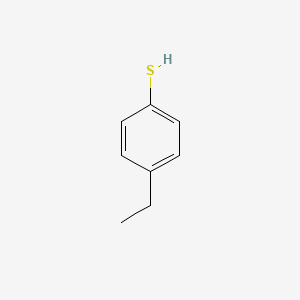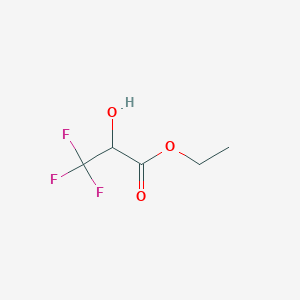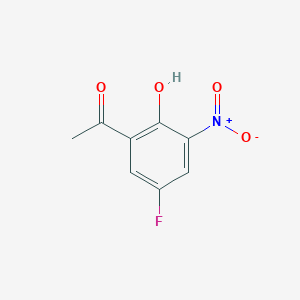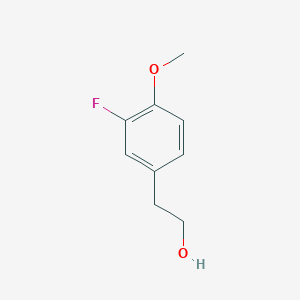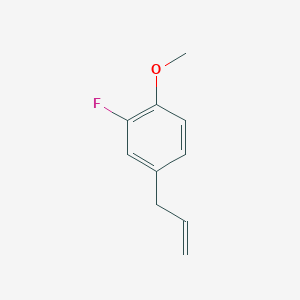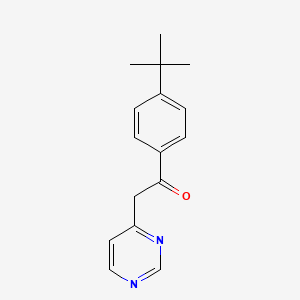
1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical groups that can provide insight into the properties and synthesis of similar structures. For instance, tert-butyl groups are known to influence the physical and chemical properties of compounds by increasing interchain distance and decreasing intermolecular forces, as seen in the novel polyimides described in the first paper . Additionally, pyrimidinone derivatives are mentioned as intermediates in the synthesis of enantiomerically pure β-amino acids, indicating the relevance of pyrimidinone structures in synthetic chemistry .
Synthesis Analysis
The synthesis of compounds related to 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone involves various strategies. For example, the synthesis of new polyimides with tert-butyl side groups was achieved through polycondensation, which could be a relevant method for synthesizing compounds with tert-butylphenyl moieties . The one-pot synthesis method described for pyrrole derivatives using TosMIC and a mild base could potentially be adapted for the synthesis of pyrimidin-4-ylethanone derivatives .
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl groups and pyrimidinone rings would likely exhibit certain characteristics such as increased steric hindrance and potential for hydrogen bonding. The crystal structure analysis of a related compound indicates that symmetric compounds with tert-butyl groups can lead to strong intermolecular interactions and good packing ability . This information could be extrapolated to hypothesize about the molecular structure of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone.
Chemical Reactions Analysis
The chemical reactions involving tert-butylphenyl and pyrimidinone derivatives are diverse. The polyimides containing tert-butyl side groups show excellent solubility and high glass transition temperatures, suggesting that the tert-butylphenyl moiety could impart similar properties to other compounds . The pyrimidinone derivatives are used as intermediates in various reactions, including acylation, annulation, and cyclization, which could be relevant for the chemical reactions of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone can be inferred from the related structures discussed in the papers. The introduction of tert-butyl groups can lead to low dielectric constants, low moisture absorption, and high glass transition temperatures, as seen in the novel polyimides . The solubility and reactivity of the pyrimidinone derivatives suggest that 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone could also exhibit unique solubility and reactivity profiles .
Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone has been studied for its applications in histamine H4 receptor (H4R) ligands. A pyrimidine hit was identified in a high-throughput screening (HTS) campaign, leading to the synthesis of a series of 2-aminopyrimidines as H4R ligands. These compounds, including analogs where 6-tert-butyl was replaced with aromatic and secondary amine moieties, showed potential in vitro potency. Specifically, a compound, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, demonstrated significant anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of Acyl Pyrazole Derivatives
The chemical has also been involved in the synthesis of acyl pyrazole derivatives. An oxidative functionalization reaction of an aldehyde with pyrazole yielded the acyl pyrazole derivative (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. This reaction was facilitated by a substoichiometric quantity of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate and carried out solvent-free, representing a green, clean approach (Doherty et al., 2022).
Bosentan Monohydrate Study
Another study involved Bosentan monohydrate, a compound incorporating 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone. The study focused on its crystal structure, revealing significant angles between the mean planes of the pyrimidine and benzene rings, forming a U-shaped channel. This structure was stabilized by hydrogen bonds and weak intermolecular interactions, providing insights into molecular interactions in crystallography (Kaur et al., 2012).
Silver-Catalyzed π-Cyclizations
The compound has been used in silver-catalyzed π-cyclizations to form various organic compounds. tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates, which are strongly enolized β-ketoesters, were activated by Ag(I) salts, leading to cyclizations producing hydroxypyrone or pulvinone formations. This study demonstrates the versatility of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone in organic synthesis (Hermann & Brückner, 2018).
PET Imaging in Parkinson's Disease
The compound has also been synthesized for potential use in PET imaging for Parkinson's disease. A specific tracer, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-[11C]methoxyphenyl)(morpholino)methanone, was prepared from its precursor with [11C]CH3OTf through O-[11C]methylation. The high radiochemical yield and purity of this tracer underscore its potential in medical imaging (Wang et al., 2017).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It may include its toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential future research directions. It may include potential applications of the compound, improvements to its synthesis method, or further studies to understand its properties or mechanism of action.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXXUUNPFFILBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375475 |
Source


|
| Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone | |
CAS RN |
849021-29-0 |
Source


|
| Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)
